molecular formula C10H14N4O7S B1683937 Isatoribine hydrate CAS No. 198832-38-1

Isatoribine hydrate

货号: B1683937
CAS 编号: 198832-38-1
分子量: 334.31 g/mol
InChI 键: BZWQQOVSUSJJJO-QAGDRQIHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Isatoribine (also known as immunosine, or 7-thia-8-oxoguanosine) is a novel guanosine analogue showing immunostimulatory activity both in vivo and in vitro. This compound acts on different components of the immune system including B cells, natural killer (NK) cells and antigen-presenting cells (APC). It was found that immunosine significantly stimulates proliferation of T cells. The effect was dose-dependent and also depended on concentrations of specific stimulators. Maximal stimulation was seen using 250 microM immunosine.

生物活性

Isatoribine hydrate, a selective agonist of Toll-like receptor 7 (TLR7), has garnered attention for its potential in antiviral therapy, particularly against chronic hepatitis C virus (HCV) infection. This article reviews the biological activity of this compound, focusing on its mechanisms of action, clinical efficacy, and safety profile based on diverse research findings.

Isatoribine functions primarily as a TLR7 agonist, stimulating the innate immune response. Upon binding to TLR7, it triggers a cascade of immunological events that enhance the body's antiviral defenses. The activation of TLR7 leads to the production of interferons and other pro-inflammatory cytokines, which are crucial for combating viral infections. This mechanism is particularly relevant in the context of HCV, where enhancing the immune response can lead to a significant reduction in viral load.

Clinical Efficacy

Case Studies and Clinical Trials

  • Hepatitis C Virus Infection :
    A proof-of-concept study demonstrated that intravenous administration of isatoribine (800 mg daily for seven days) resulted in a statistically significant reduction in plasma HCV RNA levels among chronically infected patients. The mean reduction was -0.76 log(10) units (P = .001), indicating robust antiviral activity. This reduction was correlated with increased levels of immunological markers such as 2',5'-oligoadenylate synthetase, suggesting an enhanced antiviral state in patients treated with isatoribine .
  • Safety Profile :
    The treatment was well tolerated with mild to moderate adverse effects reported infrequently. This favorable safety profile is critical for the development of new therapeutic agents targeting chronic viral infections .

Pharmacological Properties

PropertyValue
Chemical FormulaC₁₀H₁₂N₄O₆S
Average Molecular Weight316.29 g/mol
Mechanism of ActionTLR7 Agonist
IndicationTreatment of Hepatitis C
Adverse EffectsMild to moderate; generally well-tolerated

Research Findings

  • Immunological Impact :
    Isatoribine's action on TLR7 not only enhances antiviral responses but also modulates innate immunity. Studies have shown that it elevates levels of interferon-alpha and other cytokines, contributing to its antiviral and potential antimetastatic properties in various models .
  • Potential Against Other Viruses :
    Beyond HCV, there is ongoing research into isatoribine's efficacy against other viral pathogens, including SARS-CoV-2 and Ebola virus. Its ability to enhance immune responses may provide a therapeutic avenue for treating these infections as well .

科学研究应用

Antiviral Applications

Isatoribine hydrate has been studied extensively for its antiviral properties, particularly against Hepatitis C virus (HCV).

  • Clinical Studies : A notable proof-of-concept study demonstrated that intravenous administration of isatoribine at a dosage of 800 mg once daily for seven days resulted in a statistically significant reduction in plasma HCV RNA levels among chronically infected patients. The mean reduction was -0.76 log(10) units, with a range from -2.85 to +0.21 log(10) units. This reduction correlated with increased levels of immune markers, such as 2',5'-oligoadenylate synthetase, indicating a heightened antiviral state within the immune system .
  • Mechanism of Action : Isatoribine functions as a TLR7 agonist, stimulating the innate immune response and potentially enhancing the host's ability to combat viral infections. Its ability to elevate interferon-alpha levels contributes to its antiviral efficacy .

Anticancer Applications

The immunomodulatory effects of this compound extend to oncology, where it has been explored as a potential treatment for various cancers.

  • Immune Activation : By activating TLR7, isatoribine can enhance the immune response against tumors. This mechanism may be particularly useful in combination therapies where immune checkpoint inhibitors are employed alongside TLR agonists to boost overall therapeutic efficacy .
  • Research Findings : Studies have indicated that isatoribine can inhibit tumor growth in murine models, suggesting its potential as an adjunctive treatment in cancer therapy. The compound's ability to modulate immune responses could lead to improved outcomes when used with traditional chemotherapeutics .

Formulation and Delivery Systems

Recent advancements have explored innovative delivery systems for this compound to optimize its therapeutic effects.

  • Gel Formulations : Research has indicated that incorporating isatoribine into gel formulations can provide controlled release characteristics, enhancing local concentrations at tumor sites while minimizing systemic exposure. This approach aims to reduce adverse effects associated with systemic administration and improve patient compliance .

Case Studies and Research Insights

A variety of studies have documented the applications of this compound across different settings:

StudyFocusFindings
PubMed Study (2005)HCV TreatmentSignificant reduction in HCV RNA levels with low adverse events .
DrugBank Analysis (2024)Mechanism & PharmacologyTLR7 agonist with promising toxicity profile; enhances interferon-alpha levels .
CentAUR Research (2024)Cancer TherapyPotential use in combination therapies to enhance immune response against tumors .
DTU Orbit Study (2024)Drug DeliveryGel formulations for sustained release and localized therapy .

属性

IUPAC Name

5-amino-3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-[1,3]thiazolo[4,5-d]pyrimidine-2,7-dione;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O6S.H2O/c11-9-12-6-5(7(18)13-9)21-10(19)14(6)8-4(17)3(16)2(1-15)20-8;/h2-4,8,15-17H,1H2,(H3,11,12,13,18);1H2/t2-,3-,4-,8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZWQQOVSUSJJJO-QAGDRQIHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)SC2=O)O)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)NC(=N3)N)SC2=O)O)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80173640
Record name Isatoribine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80173640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198832-38-1
Record name Isatoribine [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198832381
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isatoribine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80173640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISATORIBINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85141ONN7O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isatoribine hydrate
Reactant of Route 2
Isatoribine hydrate
Reactant of Route 3
Isatoribine hydrate
Reactant of Route 4
Isatoribine hydrate
Reactant of Route 5
Isatoribine hydrate
Reactant of Route 6
Isatoribine hydrate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。